molecular formula C13H17NO2 B14729487 1-(3,4-dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine CAS No. 6302-39-2

1-(3,4-dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine

Cat. No.: B14729487
CAS No.: 6302-39-2
M. Wt: 219.28 g/mol
InChI Key: DJHSYQDIGJJXKX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine is an organic compound with a complex structure that includes a dimethoxyphenyl group and a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-1-propene: Similar structure but lacks the methanimine group.

    3,4-Dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.

    N-(2-Methylprop-2-enyl)amine: Another precursor used in the synthesis.

Uniqueness

1-(3,4-Dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

CAS No.

6302-39-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methylprop-2-enyl)methanimine

InChI

InChI=1S/C13H17NO2/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4/h5-7,9H,1,8H2,2-4H3

InChI Key

DJHSYQDIGJJXKX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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